Dnmt-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

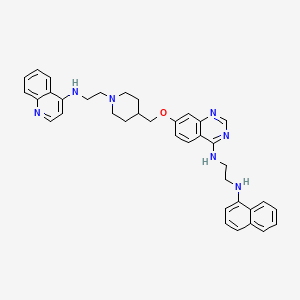

Molecular Formula |

C37H39N7O |

|---|---|

Molecular Weight |

597.8 g/mol |

IUPAC Name |

N-naphthalen-1-yl-N'-[7-[[1-[2-(quinolin-4-ylamino)ethyl]piperidin-4-yl]methoxy]quinazolin-4-yl]ethane-1,2-diamine |

InChI |

InChI=1S/C37H39N7O/c1-2-8-30-28(6-1)7-5-11-33(30)39-18-19-41-37-32-13-12-29(24-36(32)42-26-43-37)45-25-27-15-21-44(22-16-27)23-20-40-35-14-17-38-34-10-4-3-9-31(34)35/h1-14,17,24,26-27,39H,15-16,18-23,25H2,(H,38,40)(H,41,42,43) |

InChI Key |

HVPYXDODTWPWJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1COC2=CC3=C(C=C2)C(=NC=N3)NCCNC4=CC=CC5=CC=CC=C54)CCNC6=CC=NC7=CC=CC=C76 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to SGI-1027: A DNA Methyltransferase Inhibitor

Disclaimer: Publicly available scientific literature and databases contain no specific information on a DNA methyltransferase inhibitor designated "Dnmt-IN-3". Therefore, this guide provides a comprehensive overview of a well-characterized, non-nucleoside DNA methyltransferase (DNMT) inhibitor, SGI-1027 , as a representative example to fulfill the detailed structural and content requirements of your request.

Executive Summary

DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression, cellular differentiation, and genomic stability. The enzymes responsible for this process, DNA methyltransferases (DNMTs), are often dysregulated in various diseases, most notably cancer. This has led to the development of DNMT inhibitors as potential therapeutic agents. SGI-1027 is a quinoline-based, non-nucleoside small molecule inhibitor of DNMTs. It exhibits activity against DNMT1, DNMT3A, and DNMT3B, leading to the demethylation and reactivation of tumor suppressor genes. This technical guide provides a detailed overview of the biochemical properties, mechanism of action, experimental protocols, and biological effects of SGI-1027, intended for researchers, scientists, and professionals in drug development.

Core Compound Data: SGI-1027

SGI-1027 is a potent inhibitor of DNA methyltransferases. Its primary characteristics are summarized below.

| Property | Value | Reference |

| Chemical Name | N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide | [1] |

| Molecular Formula | C27H23N7O | [2] |

| Molecular Weight | 461.52 g/mol | [2] |

| CAS Number | 1020149-73-8 | [2] |

| Appearance | Off-white powder | [2] |

| Solubility | Soluble in DMSO (≥22.25 mg/mL) | [3] |

Quantitative Inhibitory Activity

SGI-1027 demonstrates inhibitory activity against multiple DNMT isoforms in cell-free enzymatic assays. The half-maximal inhibitory concentrations (IC50) are presented in the following table.

| Target Enzyme | Substrate | IC50 (μM) | Reference |

| DNMT1 | hemimethylated DNA | 6 | [4][5] |

| DNMT1 | poly(dI-dC) | 12.5 | [4] |

| DNMT3A | poly(dI-dC) | 8 | [4][5][6] |

| DNMT3B | poly(dI-dC) | 7.5 | [4][5][6] |

Mechanism of Action

SGI-1027 exerts its effects through a dual mechanism. Firstly, it acts as a competitive inhibitor at the S-adenosylmethionine (SAM) binding site of DNMTs, thereby preventing the transfer of a methyl group to DNA.[7][8] Secondly, SGI-1027 has been shown to induce the selective degradation of DNMT1 protein via the proteasomal pathway, with minimal impact on the levels of DNMT3A and DNMT3B.[7] This leads to a passive demethylation of the genome during subsequent rounds of DNA replication.

The downstream effects of SGI-1027-mediated DNMT inhibition include the reactivation of silenced tumor suppressor genes, such as p16, MLH1, and TIMP3, and the induction of apoptosis.[7] The apoptotic mechanism is, at least in part, mediated by the intrinsic mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX.[9]

References

- 1. Nanoparticles loaded with the DNA methyltransferase inhibitor SGI-1027 decrease murine atherosclerosis and inflammation in cultured human macrophages [explorationpub.com]

- 2. SGI-1027 | DNA Methyltransferase Inhibitor [stressmarq.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SGI-1027,1020149-73-8 - Absin [absin.net]

- 6. selleckchem.com [selleckchem.com]

- 7. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research Applications of DNA Methyltransferase (DNMT) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Dnmt-IN-3" specified in the topic does not correspond to a known DNA methyltransferase inhibitor in publicly available scientific literature. This guide therefore provides a comprehensive overview of the early-stage research applications of well-characterized DNA Methyltransferase (DNMT) inhibitors, serving as a representative technical resource.

Introduction

DNA methylation is a fundamental epigenetic modification crucial for regulating gene expression, maintaining genomic stability, and governing cellular differentiation. This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). In various pathologies, particularly cancer, aberrant hypermethylation of tumor suppressor gene promoters leads to their silencing and contributes to tumorigenesis. Consequently, DNMTs have emerged as a critical therapeutic target, and the development of DNMT inhibitors (DNMTi) is a major focus in epigenetic drug discovery.[1][2] This guide details the preclinical and early-stage research applications of DNMT inhibitors, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Mechanism of Action of DNMT Inhibitors

DNMT inhibitors can be broadly categorized into two main classes: nucleoside analogs and non-nucleoside inhibitors.

-

Nucleoside Analogs: These compounds, such as Azacitidine and Decitabine , are analogs of cytosine.[1][3][4] They are incorporated into replicating DNA, where they form a covalent bond with DNMT enzymes, trapping them and leading to their degradation.[1][5] This results in a passive loss of methylation patterns during subsequent rounds of DNA replication.[4]

-

Non-nucleoside Inhibitors: These small molecules, such as RG108 , directly bind to the catalytic site of DNMTs, often competing with the methyl donor S-adenosylmethionine (SAM), thereby inhibiting their enzymatic activity without being incorporated into the DNA.[2]

The primary therapeutic effect of DNMT inhibitors is the reversal of hypermethylation at gene promoters, leading to the re-expression of silenced tumor suppressor genes.[1][5] This can induce cell cycle arrest, apoptosis, and cellular differentiation in cancer cells.

Data Presentation: Quantitative Activity of Representative DNMT Inhibitors

The following table summarizes the inhibitory activities of several well-characterized DNMT inhibitors against different DNMT enzymes. This data is crucial for selecting appropriate inhibitors for specific research applications and for structure-activity relationship (SAR) studies.

| Inhibitor | Type | Target(s) | IC50 / Ki | Cell Line / Assay Conditions | Reference |

| Decitabine | Nucleoside Analog | DNMT1, DNMT3A, DNMT3B | Potent, dose-dependent | AML cell lines | [6] |

| Azacitidine | Nucleoside Analog | DNMT1, DNMT3A, DNMT3B | Potent, dose-dependent | L1210 cells (ID50: 0.019 µg/ml) | [7] |

| Zebularine | Nucleoside Analog | DNMTs | IC50: ~100 µM (MDA-MB-231), ~150 µM (MCF-7) (96h exposure) | MDA-MB-231, MCF-7 breast cancer cells | [8] |

| RG108 | Non-nucleoside | DNMT1 | IC50: 115 nM | Enzymatic assay | [2] |

| Procainamide | Non-nucleoside | DNMT1 | Ki: 7.2 µM | Enzymatic assay on hemimethylated DNA | [2] |

Signaling Pathway of DNMT Inhibition

The following diagram illustrates the general mechanism by which DNMT inhibitors lead to the reactivation of tumor suppressor genes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of novel DNMT inhibitors.

In Vitro DNMT Activity/Inhibition Assay (Colorimetric)

This assay measures the activity of DNMT enzymes and the potency of inhibitors in a cell-free system. Commercial kits, such as the EpiQuik™ DNMT Activity/Inhibition Assay Kit, are widely available and provide a non-radioactive method for this purpose.[9][10][11]

Principle: A DNA substrate is coated on a microplate well. DNMT enzymes methylate this substrate using S-adenosylmethionine (SAM) as a methyl donor. A specific antibody for 5-methylcytosine (5-mC) is then used to detect the methylated DNA, and a colorimetric readout provides a quantitative measure of DNMT activity.[12]

Materials:

-

EpiQuik™ DNMT Activity/Inhibition Assay Kit (or similar)

-

Purified recombinant DNMT1, DNMT3A, or DNMT3B

-

Test inhibitor compounds

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Prepare Reagents: Reconstitute and dilute all kit components (wash buffer, assay buffer, SAM, antibodies, etc.) as per the manufacturer's instructions.

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the appropriate assay buffer.

-

Enzyme Reaction:

-

Add assay buffer to the wells of the DNA-coated microplate.

-

Add the test inhibitor at various concentrations.

-

Add the purified DNMT enzyme to each well.

-

Initiate the reaction by adding the methyl donor, SAM (Adomet).

-

Include positive (no inhibitor) and negative (no enzyme) controls.

-

-

Incubation: Incubate the plate at 37°C for 60-120 minutes to allow for the methylation reaction.

-

Washing: Wash the wells multiple times with the provided wash buffer to remove non-bound components.

-

Antibody Incubation:

-

Add the capture antibody (anti-5-mC) to each well and incubate at room temperature for 60 minutes.

-

Wash the wells.

-

Add the detection antibody (secondary antibody conjugated to an enzyme) and incubate at room temperature for 30 minutes.

-

-

Signal Development:

-

Wash the wells.

-

Add the developing solution and incubate in the dark for 5-10 minutes, or until the positive control wells turn blue.

-

Stop the reaction by adding the stop solution. The color will change to yellow.

-

-

Data Acquisition: Read the absorbance at 450 nm within 15 minutes of stopping the reaction.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Cellular Clonogenic Assay

This assay assesses the long-term effect of a DNMT inhibitor on the ability of single cancer cells to proliferate and form colonies. It is a robust method to determine the cytotoxic and cytostatic effects of a compound.[13]

Principle: Cells are treated with the inhibitor for a defined period, after which they are plated at a low density and allowed to grow until visible colonies are formed. The number of colonies is then counted to determine the surviving fraction of cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116 colorectal cancer cells)

-

Complete cell culture medium

-

DNMT inhibitor

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Treatment:

-

Plate cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the DNMT inhibitor for 48-72 hours. Include a vehicle-treated control.

-

-

Cell Plating for Colony Formation:

-

After treatment, wash the cells with PBS, and detach them using trypsin.

-

Count the viable cells for each treatment condition.

-

Plate a known number of viable cells (e.g., 500-2000 cells per well, depending on the cell line's plating efficiency) into new 6-well plates containing fresh, drug-free medium.

-

-

Colony Growth: Incubate the plates for 10-14 days, or until colonies in the control wells are of a sufficient size (typically >50 cells).

-

Colony Staining:

-

Carefully remove the medium from the wells.

-

Gently wash the wells with PBS.

-

Fix the colonies by adding methanol for 10-15 minutes.

-

Remove the methanol and add the crystal violet staining solution. Incubate for 10-20 minutes at room temperature.

-

Wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Colony Counting: Count the number of colonies (a cluster of ≥50 cells) in each well.

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the control: PE = (Number of colonies formed / Number of cells plated) x 100%.

-

Calculate the surviving fraction (SF) for each treatment: SF = (Number of colonies formed / (Number of cells plated x PE)) x 100%.

-

Plot the surviving fraction against the drug concentration.

-

Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is the gold standard for analyzing genome-wide DNA methylation at single-base resolution. It is used to assess the global and locus-specific changes in DNA methylation following treatment with a DNMT inhibitor.[14][15][16][17]

Principle: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. During subsequent PCR amplification, uracils are replaced by thymines. By comparing the sequenced DNA to the reference genome, the methylation status of every cytosine can be determined.[15]

Procedure:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from control and inhibitor-treated cells.

-

Bisulfite Conversion:

-

Fragment the genomic DNA to the desired size (e.g., 200-500 bp).

-

Perform bisulfite conversion using a commercial kit. This step is critical and should be optimized for complete conversion.

-

-

Library Preparation:

-

Perform end-repair and A-tailing of the bisulfite-converted DNA fragments.

-

Ligate methylated sequencing adapters to the DNA fragments. The use of methylated adapters is crucial to prevent their conversion during any remaining bisulfite activity.

-

Amplify the library using PCR with primers that are specific to the adapters.

-

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).

-

Methylation Calling: For each cytosine in the genome, calculate the methylation level as the ratio of reads supporting methylation (C) to the total number of reads covering that site (C + T).

-

Differential Methylation Analysis: Identify differentially methylated regions (DMRs) between the control and treated samples.

-

Functional Annotation: Correlate the DMRs with genomic features (e.g., promoters, gene bodies) and perform pathway analysis to understand the biological implications of the methylation changes.

-

Experimental Workflow for DNMT Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel DNMT inhibitor.

Logical Relationships in DNMT Inhibitor Action

The diagram below illustrates the logical flow from DNMT inhibition to the potential therapeutic outcomes in cancer.

Conclusion

The development of DNMT inhibitors represents a promising strategy in epigenetic therapy, particularly for cancer. Early-stage research is critical for identifying and characterizing novel inhibitors with improved efficacy and safety profiles. This guide provides a foundational framework for researchers, offering standardized data presentation, detailed experimental protocols, and clear visual representations of the underlying biological processes and research workflows. By applying these methodologies, scientists can effectively advance the discovery and development of the next generation of epigenetic drugs.

References

- 1. What are DNA methyltransferase inhibitors and how do they work? [synapse.patsnap.com]

- 2. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The DNA methyltransferase inhibitors azacitidine, decitabine and zebularine exert differential effects on cancer gene expression in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]

- 8. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epigentek.com [epigentek.com]

- 10. epigentek.com [epigentek.com]

- 11. epigentek.com [epigentek.com]

- 12. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA damage, demethylation and anticancer activity of DNA methyltransferase (DNMT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are the basic steps of whole genome bisulfite sequencing (WGBS)? | AAT Bioquest [aatbio.com]

- 15. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]

- 16. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. encodeproject.org [encodeproject.org]

The Role of DNMT3A Inhibitors in Epigenetic Modification Studies: A Technical Guide to DY-46-2

Disclaimer: Initial searches for a compound specifically named "Dnmt-IN-3" did not yield any publicly available information. It is possible that this is an internal, unpublished, or alternative name for a known compound. This guide will therefore focus on a well-characterized, potent, and selective inhibitor of DNA Methyltransferase 3A (DNMT3A), DY-46-2 , as a representative molecule for researchers, scientists, and drug development professionals interested in the study of epigenetic modifications.

This technical guide provides an in-depth overview of DY-46-2, a novel, non-nucleoside inhibitor of DNMT3A. It covers its mechanism of action, quantitative data on its potency and selectivity, and detailed experimental protocols for its characterization.

Core Concepts: DNMT3A and Epigenetic Modification

DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression, cellular differentiation, and genomic stability. This process involves the transfer of a methyl group to the C5 position of cytosine residues, primarily within CpG dinucleotides. DNA methyltransferases (DNMTs) are the enzymes responsible for catalyzing this reaction. In mammals, the DNMT family includes DNMT1, which is primarily responsible for maintaining existing methylation patterns after DNA replication, and DNMT3A and DNMT3B, which are responsible for de novo methylation.

Dysregulation of DNMT3A activity is implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention. Small molecule inhibitors of DNMT3A are invaluable tools for studying the biological consequences of its inhibition and for developing novel anticancer therapies.

Mechanism of Action of DY-46-2

DY-46-2 is a non-nucleoside inhibitor of DNMT3A, meaning its structure is not based on a cytidine analog. This characteristic is often associated with improved metabolic stability and potentially reduced toxicity compared to nucleoside-based inhibitors. The inhibitory action of DY-46-2 is attributed to its ability to occupy both the S-adenosyl-L-methionine (SAM) cofactor binding pocket and the cytosine substrate-binding pocket of the DNMT3A enzyme.[1] By simultaneously engaging with these two key sites, DY-46-2 effectively blocks the catalytic activity of DNMT3A, preventing the transfer of a methyl group to its DNA substrate.

In cellular contexts, the inhibition of DNMT3A by DY-46-2 leads to a reduction in DNA methylation levels. This can result in the reactivation of tumor suppressor genes that were silenced by hypermethylation. For instance, treatment of HCT116 colon cancer cells with DY-46-2 has been shown to decrease DNMT3A protein levels and lead to the re-expression of the tumor suppressor protein p53.[2]

Quantitative Data

The potency and selectivity of DY-46-2 have been characterized through in vitro enzymatic assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of DY-46-2

| Target Enzyme | IC₅₀ (µM) |

| DNMT3A | 0.39 ± 0.23 |

| DNMT1 | 13.0 |

| DNMT3B | 105 |

| G9a (Histone Methyltransferase) | >500 |

Data sourced from MedchemExpress and the primary publication by Yu et al. (2022).[1][2]

Table 2: Cellular Proliferation Inhibition (IC₅₀) of DY-46-2 after 72 hours

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT116 | Colon Carcinoma | 0.3 |

| K562 | Chronic Myelogenous Leukemia | 0.5 |

| THP-1 | Acute Monocytic Leukemia | 0.7 |

| U937 | Histiocytic Lymphoma | 0.7 |

| DU145 | Prostate Carcinoma | 1.7 |

| A549 | Lung Carcinoma | 2.1 |

| PBMC (Peripheral Blood Mononuclear Cells) | Non-tumoral | 91 |

Data sourced from MedchemExpress.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of DY-46-2.

In Vitro DNMT3A Inhibition Assay (Chemiluminescent)

This protocol is based on a typical chemiluminescent assay format for measuring DNMT3A activity and its inhibition.

A. Materials:

-

Recombinant human DNMT3A/DNMT3L complex

-

S-adenosyl-L-methionine (SAM)

-

DNA substrate-coated 96-well plates

-

Assay buffer (e.g., Tris-HCl, NaCl, DTT)

-

DY-46-2 (or other inhibitors) dissolved in DMSO

-

Anti-5-methylcytosine (5-mC) primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent HRP substrate

-

Stop solution

-

Microplate luminometer

B. Procedure:

-

Reaction Setup: To each well of the DNA substrate-coated plate, add the assay buffer.

-

Inhibitor Addition: Add various concentrations of DY-46-2 (e.g., 0.01 to 100 µM) to the designated wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.

-

Enzyme Addition: Add the recombinant DNMT3A/DNMT3L enzyme complex to all wells except the blank.

-

Initiation of Reaction: Add SAM to all wells to start the methylation reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA methylation.

-

Washing: Wash the wells multiple times with a wash buffer (e.g., PBST) to remove unreacted components.

-

Primary Antibody: Add the anti-5-mC primary antibody to each well and incubate at room temperature for 1 hour.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of DY-46-2 relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.

Cell Proliferation Assay (HCT116 cells)

This protocol describes a common method to assess the effect of an inhibitor on cancer cell proliferation.

A. Materials:

-

HCT116 human colon carcinoma cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

96-well cell culture plates

-

DY-46-2 dissolved in DMSO

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Microplate reader (spectrophotometer or luminometer)

B. Procedure:

-

Cell Seeding: Seed HCT116 cells into 96-well plates at a density of approximately 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Adherence: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to adhere.

-

Treatment: Prepare serial dilutions of DY-46-2 in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of DY-46-2 (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 72 hours).

-

Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-1 reagent).

-

Incubation with Reagent: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the inhibitor concentration.

Western Blot for DNMT3A and p53 Protein Levels

This protocol is used to determine the effect of DY-46-2 on the expression of specific proteins in cells.

A. Materials:

-

HCT116 cells treated with DY-46-2 (e.g., 1 µM for 72 hours) and untreated controls

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-DNMT3A, anti-p53, anti-loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescent substrate

-

Imaging system

B. Procedure:

-

Cell Lysis: Lyse the treated and control HCT116 cells with RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNMT3A, p53, and a loading control, diluted in blocking buffer, overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the protein of interest to the loading control to determine relative changes in protein expression.

Conclusion

DY-46-2 serves as an excellent model compound for a potent, selective, and non-nucleoside inhibitor of DNMT3A. Its clear mechanism of action, well-defined potency, and significant anti-proliferative effects in cancer cells make it a valuable tool for epigenetic research and a promising scaffold for the development of novel therapeutics. The experimental protocols outlined in this guide provide a solid foundation for researchers aiming to investigate the role of DNMT3A in various biological and pathological processes.

References

The Discovery and Initial Characterization of a Novel DNMT1 Inhibitor: A Technical Overview

Disclaimer: No public domain information was found for a compound specifically named "Dnmt-IN-3." This technical guide provides a detailed overview of the discovery and initial characterization of a representative novel DNA methyltransferase (DNMT) inhibitor, WK-23, based on available scientific literature. This information is intended for researchers, scientists, and drug development professionals.

Introduction to DNA Methyltransferase Inhibition

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and genomic stability.[1][2][3] The enzymes responsible for establishing and maintaining DNA methylation patterns are DNA methyltransferases (DNMTs).[1][2][3] In mammals, this family includes DNMT1, responsible for maintaining methylation patterns during DNA replication, and DNMT3A and DNMT3B, which are involved in de novo methylation.[1][3][4] Aberrant DNA methylation is a hallmark of various diseases, including cancer, making DNMTs attractive therapeutic targets.[5][6] The development of small molecule inhibitors of DNMTs is a key focus in epigenetic drug discovery.[5]

Discovery and Characterization of WK-23

WK-23 is a novel, non-nucleoside small molecule inhibitor of human DNMT1, identified through a process of similarity-based analog searching from previously reported carbazole-based DNMT1 inhibitors, DC_05 and DC_517.[1]

Quantitative Data Summary

The inhibitory activity of WK-23 and related compounds against human DNMT1 was determined through enzymatic assays. The key quantitative data is summarized in the table below.

| Compound | DNMT1 IC50 (µM) |

| WK-23 | 5.0 |

| DC_05 | Low micromolar |

| DC_517 | Low micromolar |

Table 1: In vitro inhibitory activity of selected compounds against human DNMT1. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[1]

Experimental Protocols

DNMT1 Inhibition Assay (General Protocol):

A common method for assessing DNMT1 activity and inhibition is a luciferase-linked continuous assay.[7] This assay measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the DNMT1 enzyme, a DNA substrate (e.g., poly(dI-dC)), and the methyl donor S-adenosyl-L-methionine (SAM).

-

Compound Incubation: The test compound (e.g., WK-23) at various concentrations is added to the reaction mixture and incubated.

-

Enzymatic Cascade: The generated SAH is hydrolyzed to adenine and homocysteine by SAH hydrolase. Adenine is then converted to AMP by adenine phosphoribosyltransferase, and subsequently to ATP by pyruvate orthophosphate dikinase.[7]

-

Luminescence Detection: The produced ATP is used by firefly luciferase to generate a luminescent signal, which is proportional to the DNMT1 activity.[7]

-

IC50 Determination: The reduction in luminescence in the presence of the inhibitor is used to calculate the IC50 value.

Visualizing the Discovery and Mechanism

Experimental Workflow for DNMT Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel DNMT inhibitor like WK-23.

Signaling Pathway of DNMT1 Inhibition

The diagram below illustrates the mechanism of DNA methylation by DNMT1 and how an inhibitor like WK-23 interferes with this process.

Conclusion

The discovery of novel DNMT1 inhibitors, such as the carbazole derivative WK-23, represents a promising avenue for the development of epigenetic therapies.[1] The initial characterization through enzymatic and cellular assays provides a foundation for further preclinical and clinical development. The methodologies and workflows described herein are fundamental to the identification and validation of new therapeutic agents targeting DNA methylation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The de novo DNA methyltransferase DNMT3A in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. DNA methyltransferase inhibitors: an updated patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Characterizing DNA Methyltransferases With An Ultrasensitive Luciferase-Linked Continuous Assay - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary studies on the biological effects of Dnmt-IN-3.

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dnmt-IN-3 is a DNA methyltransferase (DNMT) inhibitor with demonstrated potent antimalarial activity. This document provides a concise overview of the preliminary biological effects of this compound and related compounds, with a focus on its mechanism of action against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria. The emergence of drug-resistant malaria parasites necessitates the development of novel therapeutics, and targeting epigenetic mechanisms like DNA methylation presents a promising strategy.[1][2]

Core Mechanism of Action

This compound belongs to a class of quinoline–quinazoline-based DNA methylation inhibitors.[3][4] These compounds are designed to act as bisubstrate inhibitors, targeting the enzymatic activity of DNMTs. In Plasmodium falciparum, DNA methylation is a crucial epigenetic modification that regulates gene expression throughout the parasite's complex life cycle.[1][2][5] By inhibiting DNMT, this compound disrupts these essential epigenetic processes, leading to parasite death.[3][4] This mechanism of action has been shown to be effective even against artemisinin-resistant strains of the parasite.[3][4][5]

Quantitative Data Summary

The available quantitative data for this compound and related compounds primarily focuses on their in vitro efficacy against P. falciparum. The data highlights the potent and rapid action of these inhibitors.

| Compound/Parameter | Value | Organism/Cell Line | Reference |

| This compound IC₅₀ | 60 nM | Plasmodium falciparum | MedChemExpress |

| Related Quinoline-Quinazoline Inhibitor (Compound 4) IC₅₀ | 60 ± 14 nM | P. falciparum NF54 strain | [6] |

| Related Quinoline-Quinazoline Inhibitor (Compound 2) IC₅₀ | 71 ± 23 nM | P. falciparum NF54 strain | [6] |

| In Vivo Efficacy (Compound 20) | 10 mg/kg | P. berghei (mouse model) | [3][4] |

Key Experiments and Methodologies

In Vitro Antimalarial Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Plasmodium falciparum.

Protocol:

-

P. falciparum cultures are maintained in human red blood cells.

-

The parasite cultures are exposed to a serial dilution of this compound.

-

Parasite viability is assessed after a defined incubation period (e.g., 72 hours) using a SYBR Green I-based fluorescence assay, which measures DNA content as an indicator of parasite proliferation.

-

The IC₅₀ value is calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify the cellular target engagement of this compound within the parasite.

Protocol:

-

Intact P. falciparum parasites are treated with this compound (e.g., 30 μM for 1 hour).

-

The treated parasites are heated to various temperatures to induce protein denaturation.

-

The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

-

The presence of specific proteins in the soluble fraction at different temperatures is analyzed by Western blotting or mass spectrometry.

-

An increase in the thermal stability of a protein in the presence of the compound suggests a direct interaction. In the case of this compound, it was observed to stabilize the EIF3i protein in parasite protein extracts.

Visualizations

Proposed Mechanism of Action of this compound

Caption: this compound inhibits DNMT, leading to altered DNA methylation, gene expression dysregulation, and parasite death.

Experimental Workflow for In Vitro Antimalarial Assay

Caption: Workflow for determining the in vitro antimalarial activity of this compound.

Conclusion and Future Directions

The preliminary data on this compound and related quinoline–quinazoline-based compounds are promising, highlighting their potential as a new class of fast-acting antimalarials effective against drug-resistant parasites. The mechanism of action, through the inhibition of DNA methylation, represents a novel approach to malaria therapy.

Further research is required to:

-

Fully elucidate the specific DNMTs targeted by this compound in P. falciparum.

-

Conduct comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Investigate the potential for combination therapies with existing antimalarial drugs.

-

Explore the broader biological effects of this compound, including its potential applications in other diseases where DNA methylation plays a role, such as cancer.

References

- 1. mesamalaria.org [mesamalaria.org]

- 2. Use of DNA methyltransferase inhibitors to kill drug-resistant malaria parasites | ANR [anr.fr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DNA Methylation Bisubstrate Inhibitors Are Fast-Acting Drugs Active against Artemisinin-Resistant Plasmodium falciparum Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Antimalarial Inhibitors Targeting Epigenetics or Mitochondria in Plasmodium falciparum: Recent Survey upon Synthesis and Biological Evaluation of Potential Drugs against Malaria - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of DNMT Inhibition in Plasmodium falciparum: A Technical Guide for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic regulation is a critical component of the complex life cycle of Plasmodium falciparum, the deadliest species of malaria parasite. DNA methylation, a key epigenetic modification, is catalyzed by DNA methyltransferases (DNMTs). In P. falciparum, a single putative DNMT, PfDNMT2 (also known as TRDMT1), has been identified. While its primary role is debated, with evidence suggesting it functions as both a DNA and a tRNA methyltransferase, the inhibition of its activity has emerged as a promising strategy for antimalarial drug development. This technical guide provides a comprehensive overview of the significance of DNMT inhibition in P. falciparum, including quantitative data on the efficacy of various inhibitors, detailed experimental protocols for studying this pathway, and a visual representation of the proposed mechanism of action. The potent anti-parasitic effects of DNMT inhibitors, even against drug-resistant strains, highlight the potential of targeting the parasite's epigenome as a novel therapeutic approach.

Introduction to DNA Methylation in Plasmodium falciparum

Epigenetic mechanisms, including histone modifications and DNA methylation, play a crucial role in regulating gene expression and enabling the parasite to adapt to the diverse environments it encounters within its human and mosquito hosts.[1][2] While DNA methylation is a well-established regulatory mechanism in higher eukaryotes, its presence and function in the AT-rich genome of P. falciparum have been a subject of investigation and debate.

Recent studies have confirmed the presence of low levels of 5-methylcytosine (5mC) in the parasite's genome, typically ranging from 0.1% to 0.2% of total cytosines during the asexual blood stages.[3] The parasite possesses a single identified DNA methyltransferase homolog, PfDNMT2 (PF3D7_0727300), which belongs to the DNMT2 family.[4] Interestingly, members of this family have dual functionality, acting on both DNA and tRNA. In P. falciparum, PfDNMT2 has been shown to methylate tRNAAsp at position C38, which is crucial for maintaining stable protein synthesis and responding to cellular stress.[5][6] Disruption of PfDNMT2 has been linked to altered gene expression, increased parasite proliferation, and enhanced sensitivity to stressors.[3]

The essential role of this pathway in parasite biology makes PfDNMT2 an attractive target for novel antimalarial therapies. Inhibition of DNMT activity offers a mechanism to disrupt the parasite's ability to regulate gene expression, ultimately leading to its demise.

Quantitative Analysis of DNMT Inhibitor Efficacy

A growing body of evidence demonstrates the potent anti-parasitic activity of various DNMT inhibitors against P. falciparum. The half-maximal inhibitory concentration (IC50) values for several of these compounds have been determined against different parasite strains, including those resistant to conventional antimalarial drugs.

| Inhibitor | Target | P. falciparum Strain(s) | IC50 | Citation(s) |

| SGI-1027 | DNMTs | NF54 | Low-nanomolar range | [7] |

| 3D7 | 42 nM | [8] | ||

| Decitabine (5-aza-2'-deoxycytidine) | DNMTs | Not specified | Activity reported, specific IC50 not found | [9] |

| 5-Azacytidine | DNMTs | NF54 | >5 µM | [1] |

| RG108 | DNMTs | Not specified | Inhibition of nuclear extract activity demonstrated | [10] |

| Hydralazine | DNMT inhibitor | Not specified | Inhibition of nuclear extract activity demonstrated | [10] |

| MMV667494 | Not specified (from MMV Pathogen Box) | 3D7 | 0.02 nM | [11] |

| MMV010576 | Not specified (from MMV Pathogen Box) | 3D7 | Potent activity reported | [11] |

| MMV634140 | Not specified (from MMV Pathogen Box) | 3D7 | Potent activity reported | [11] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of DNMT Inhibition

The inhibition of PfDNMT2 is hypothesized to disrupt the parasite's normal cellular functions through the alteration of both DNA and tRNA methylation, leading to aberrant gene expression and ultimately, parasite death. The following diagram illustrates the proposed signaling cascade.

Caption: PfDNMT2 inhibition disrupts DNA/tRNA methylation, altering gene expression and protein synthesis, leading to parasite death.

Experimental Workflow for Assessing DNMT Inhibitors

A systematic approach is required to evaluate the efficacy and mechanism of action of potential DNMT inhibitors against P. falciparum. The following workflow outlines the key experimental stages.

Caption: A stepwise workflow for evaluating DNMT inhibitors, from initial screening to mechanism of action studies and target validation.

Experimental Protocols

In Vitro Culture of P. falciparum Asexual Blood Stages

This protocol is adapted from standard methods for the continuous in vitro cultivation of P. falciparum.

Materials:

-

P. falciparum strain (e.g., 3D7, NF54)

-

Human O+ red blood cells (RBCs)

-

Complete RPMI-1640 medium: RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 20 mg/L gentamicin.

-

Gas mixture: 5% CO₂, 5% O₂, 90% N₂

-

37°C incubator

Procedure:

-

Wash human O+ RBCs three times with incomplete RPMI-1640 medium.

-

Prepare a 50% hematocrit stock of washed RBCs in complete RPMI-1640 medium.

-

Thaw cryopreserved parasite stocks rapidly at 37°C.

-

Initiate the culture by mixing the thawed parasites with fresh RBCs to achieve a starting parasitemia of ~0.5% and a final hematocrit of 2-5%.

-

Incubate the culture flasks at 37°C in a sealed chamber flushed with the gas mixture.

-

Maintain the culture by changing the medium daily and providing fresh RBCs as the parasitemia increases.

-

Monitor parasitemia by preparing thin blood smears, staining with Giemsa, and counting infected RBCs under a light microscope.

-

For synchronous cultures, treat ring-stage parasites with 5% D-sorbitol to lyse mature stages.

In Vitro Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the IC50 values of DNMT inhibitors.

Materials:

-

Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

-

DNMT inhibitor stock solutions (in DMSO)

-

96-well black microtiter plates

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

Procedure:

-

Serially dilute the DNMT inhibitors in complete RPMI-1640 medium in a 96-well plate. Include a DMSO-only control.

-

Add 100 µL of the synchronized ring-stage parasite culture to each well.

-

Incubate the plate at 37°C for 72 hours in the gas mixture.

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value using a non-linear regression analysis.

DNMT Activity Assay

This fluorometric assay measures the activity of DNMTs in parasite nuclear extracts.

Materials:

-

Synchronized trophozoite-stage P. falciparum culture

-

Nuclear extraction buffer

-

DNMT Activity/Inhibition Assay Kit (e.g., from Epigentek, Abcam)

-

Fluorometric microplate reader

Procedure:

-

Harvest a large-scale culture of synchronized trophozoites and prepare nuclear extracts according to established protocols.

-

Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

-

Follow the manufacturer's instructions for the DNMT activity assay kit. This typically involves:

-

Incubating a known amount of nuclear extract with a specific DNA substrate in the presence of a methyl group donor (S-adenosylmethionine).

-

Adding a capture antibody that recognizes the methylated DNA.

-

Adding a detection antibody conjugated to a fluorophore.

-

Measuring the fluorescence, which is proportional to the DNMT activity.

-

-

To test for inhibition, pre-incubate the nuclear extract with the DNMT inhibitor before adding the substrate.

Global DNA Methylation Analysis (LC-MS/MS)

This method provides a quantitative measurement of the total 5mC content in the parasite genome.

Materials:

-

Genomic DNA isolated from P. falciparum

-

DNA hydrolysis enzymes (e.g., DNA degradase plus)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Isolate high-quality genomic DNA from a synchronized parasite culture, ensuring minimal contamination with human DNA.

-

Hydrolyze the genomic DNA to individual nucleosides using a cocktail of enzymes.

-

Separate the nucleosides using liquid chromatography.

-

Quantify the amounts of deoxycytidine (dC) and 5-methyldeoxycytidine (5mdC) using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the percentage of 5mC as: (moles of 5mdC) / (moles of 5mdC + moles of dC) * 100.

Gene Expression Analysis by qRT-PCR

This protocol allows for the quantification of specific transcript levels following DNMT inhibitor treatment.

Materials:

-

Synchronized P. falciparum culture treated with a DNMT inhibitor or DMSO control

-

RNA extraction kit (e.g., TRIzol, RNeasy)

-

DNase I

-

Reverse transcriptase and cDNA synthesis kit

-

Gene-specific primers

-

SYBR Green or TaqMan-based qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Treat synchronized parasites with the DNMT inhibitor at its IC50 concentration for a defined period (e.g., one cell cycle).

-

Harvest the parasites and extract total RNA.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform real-time PCR using gene-specific primers for the target genes of interest and a housekeeping gene for normalization (e.g., seryl-tRNA synthetase).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control.

Conclusion and Future Directions

The inhibition of DNMT activity in Plasmodium falciparum represents a compelling and underexplored avenue for the development of novel antimalarial drugs. The potent activity of DNMT inhibitors against both drug-sensitive and drug-resistant parasite strains underscores the potential of this therapeutic strategy. The dual function of PfDNMT2 in both DNA and tRNA methylation suggests that its inhibition could lead to a multi-pronged attack on essential parasite processes, potentially reducing the likelihood of resistance development.

Future research should focus on several key areas:

-

Identification of more potent and specific PfDNMT2 inhibitors: High-throughput screening of compound libraries could identify novel chemical scaffolds with improved selectivity for the parasite enzyme over its human counterparts.

-

Detailed characterization of the downstream effects of DNMT inhibition: Comprehensive transcriptomic, proteomic, and metabolomic analyses will provide a more complete picture of the cellular pathways disrupted by these inhibitors.

-

In vivo efficacy studies: Promising lead compounds should be evaluated in animal models of malaria to assess their therapeutic potential and pharmacokinetic properties.

-

Exploration of combination therapies: The synergistic effects of DNMT inhibitors with existing antimalarial drugs should be investigated as a strategy to enhance efficacy and combat resistance.

By continuing to unravel the complexities of epigenetic regulation in P. falciparum, the scientific community can pave the way for a new generation of antimalarial therapies that are urgently needed to combat this devastating global disease.

References

- 1. malariaworld.org [malariaworld.org]

- 2. Characterization of the dual role of Plasmodium falciparum DNA methyltransferase in regulating transcription and translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the dual role of Plasmodium falciparum DNA methyltransferase in regulating transcription and translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the dual role of <i>Plasmodium falciparum</i> DNA methyltransferase in regulating transcription and… [ouci.dntb.gov.ua]

- 5. Malaria Parasite Stress Tolerance Is Regulated by DNMT2-Mediated tRNA Cytosine Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Malaria Parasite Stress Tolerance Is Regulated by DNMT2-Mediated tRNA Cytosine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of Epigenetic Inhibitors against Plasmodium falciparum Asexual and Sexual Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic in vitro evolution in Plasmodium falciparum reveals key determinants of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro Plasmodium falciparum drug sensitivity assay: inhibition of parasite growth by incorporation of stomatocytogenic amphiphiles into the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dnmt-IN-3 in Cell Culture Experiments

Note to Researchers: Sufficient data to generate a detailed protocol for the use of Dnmt-IN-3 in mammalian cell culture is not publicly available at this time. The information provided below is based on the limited characterization of this compound as an anti-malarial agent and general principles for using enzyme inhibitors in cell culture. Extreme caution and thorough independent validation are required if considering the use of this compound in mammalian cells.

Introduction

This compound is identified as a DNA methyltransferase (DNMT) inhibitor with potent activity against the malaria parasite, Plasmodium falciparum. However, its mechanism of action and efficacy in mammalian cells have not been characterized in the available scientific literature. The following notes are intended to guide a researcher in the preliminary assessment of this compound in a mammalian cell culture setting, with the understanding that all key parameters must be determined empirically.

Mechanism of Action

This compound has been reported to inhibit DNMTs in Plasmodium falciparum with a half-maximal inhibitory concentration (IC50) of 60 nM[1]. The specific mammalian DNMTs (DNMT1, DNMT3A, DNMT3B) that may be inhibited by this compound, and its potency against them, are currently unknown. The primary target and potential off-target effects in human or other mammalian cells have not been elucidated.

Data Presentation

Currently, there is no published quantitative data on the effects of this compound on mammalian cell lines. Researchers would need to generate this data independently. Key parameters to determine include:

-

IC50 for inhibition of mammalian DNMT1, DNMT3A, and DNMT3B: This requires in vitro enzymatic assays with recombinant human or mouse DNMTs.

-

CC50 (50% cytotoxic concentration) in various mammalian cell lines: This is crucial to determine a working concentration that is not overtly toxic.

-

EC50 (50% effective concentration) for reduction of global DNA methylation: This would establish the concentration at which the compound exerts a biological effect on its intended target pathway in cells.

Table 1: Hypothetical Data Table for Initial Characterization of this compound in a Mammalian Cell Line (e.g., HEK293T)

| Parameter | Value | Units |

| DNMT1 IC50 | To be determined | µM |

| DNMT3A IC50 | To be determined | µM |

| DNMT3B IC50 | To be determined | µM |

| HEK293T CC50 (72h) | To be determined | µM |

| Global DNA Methylation EC50 (72h) | To be determined | µM |

Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for the specific cell line and research question.

Preparation of this compound Stock Solution

-

Source the compound: Obtain this compound from a reputable chemical supplier.

-

Determine solubility: Refer to the supplier's datasheet for solubility information. If not available, test solubility in common laboratory solvents such as DMSO or ethanol.

-

Prepare a high-concentration stock solution: Dissolve the compound in an appropriate solvent (e.g., DMSO) to create a stock solution of 10-50 mM.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Cell Viability Assay to Determine CC50

This protocol is essential to identify a suitable concentration range for subsequent experiments.

-

Cell Seeding: Plate the mammalian cell line of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 24-72 hours).

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound. A wide concentration range is recommended for the initial experiment (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of the compound.

-

Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.

-

Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50 value.

Global DNA Methylation Assay

This assay will determine if this compound affects DNA methylation in mammalian cells.

-

Cell Treatment: Plate cells in a larger format (e.g., 6-well plate) and treat with a range of non-toxic concentrations of this compound (as determined by the cell viability assay) for 48-72 hours. Include a vehicle control.

-

Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

-

Quantification of Global Methylation: Measure the percentage of 5-methylcytosine (5mC) in the genomic DNA using an ELISA-based global DNA methylation kit or by a more quantitative method like LC-MS/MS.

-

Data Analysis: Compare the percentage of 5mC in treated samples to the vehicle control to determine the effect of this compound on global DNA methylation.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Characterization

Caption: Workflow for the initial characterization of this compound in mammalian cell culture.

Hypothesized Signaling Pathway of DNMT Inhibition

The following diagram illustrates the general consequence of DNMT inhibition, which would be the expected downstream effect of a functional DNMT inhibitor in mammalian cells.

Caption: Hypothesized signaling cascade following DNMT inhibition in mammalian cells.

References

Application of DNMT1-IN-3 in DNA Methylation Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and tumorigenesis. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns. Among them, DNMT1 is the primary maintenance methyltransferase, ensuring the faithful propagation of methylation marks during cell division. Dysregulation of DNMT1 activity is a hallmark of various cancers, making it a key target for therapeutic intervention. DNMT1-IN-3 (also known as compound 7t-S) is a potent and selective small molecule inhibitor of DNMT1. This document provides detailed application notes and protocols for the use of DNMT1-IN-3 in DNA methylation research and drug development.

Mechanism of Action

DNMT1-IN-3 functions as a competitive inhibitor of DNMT1 by binding to the S-adenosyl-L-methionine (SAM) binding site of the enzyme. SAM is the universal methyl donor for methylation reactions. By occupying the SAM binding pocket, DNMT1-IN-3 prevents the transfer of a methyl group from SAM to the cytosine residues on the DNA, thereby inhibiting DNA methylation.

Applications in DNA Methylation Analysis

DNMT1-IN-3 serves as a valuable tool for investigating the role of DNMT1-mediated DNA methylation in various biological processes. Its primary applications include:

-

Inducing global or gene-specific DNA demethylation: By inhibiting DNMT1, DNMT1-IN-3 can lead to passive demethylation of the genome during successive rounds of DNA replication.

-

Studying the functional consequences of DNA hypomethylation: Researchers can use DNMT1-IN-3 to explore the effects of reduced DNA methylation on gene expression, cell proliferation, differentiation, and apoptosis.

-

Validating DNMT1 as a therapeutic target: The anti-proliferative and pro-apoptotic effects of DNMT1-IN-3 in cancer cell lines support the development of DNMT1 inhibitors as anti-cancer agents.

-

Screening for novel anti-cancer therapies: DNMT1-IN-3 can be used as a reference compound in high-throughput screening assays to identify new and more potent DNMT1 inhibitors.

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory activity of DNMT1-IN-3.

| Parameter | Value | Target/Cell Line | Reference |

| IC50 (Enzymatic Assay) | 0.777 µM | Human DNMT1 | [1] |

| KD | 0.183 µM | Human DNMT1 | [1] |

| IC50 (Anti-proliferative) | 43.89 µM | K562 (Human chronic myelogenous leukemia) | [1] |

| 58.55 µM | SiHa (Human cervical cancer) | [1] | |

| 78.88 µM | A2780 (Human ovarian cancer) | [1] | |

| 96.83 µM | HeLa (Human cervical cancer) | [1] |

Experimental Protocols

Note: The following protocols are generalized based on standard laboratory procedures. It is recommended to optimize the conditions for specific cell lines and experimental setups. The primary reference for DNMT1-IN-3, Liu J, et al., should be consulted for specific experimental details if accessible.

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., K562, HeLa, A2780, SiHa) in appropriate cell culture flasks or plates at a density that allows for logarithmic growth during the experiment.

-

DNMT1-IN-3 Preparation: Prepare a stock solution of DNMT1-IN-3 in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing various concentrations of DNMT1-IN-3 or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 48 hours for proliferation and apoptosis assays).

Protocol 2: Cell Proliferation Assay (MTT Assay)

-

Cell Treatment: Seed cells in a 96-well plate and treat with a range of DNMT1-IN-3 concentrations for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Treat cells with DNMT1-IN-3 (e.g., 20, 40, 60 µM for K562 cells) for 48 hours.[1] Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. In K562 cells, treatment with 60 µM DNMT1-IN-3 for 48 hours significantly increased the percentage of cells in the G0/G1 phase from 30.58% to 61.74%.[1]

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Treat cells with DNMT1-IN-3 for 48 hours. Harvest the cells and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of apoptotic cells (Annexin V positive). In K562 cells, treatment with 20, 40, and 60 µM DNMT1-IN-3 for 48 hours resulted in apoptotic rates of 7.06%, 6.00%, and 81.52%, respectively.[1]

Mandatory Visualization

References

Treating Cells with DNMT Inhibitors: A General Protocol and Application Notes

Introduction to DNA Methyltransferase (DNMT) Inhibitors

DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression and maintaining genome stability.[1][2] This process, catalyzed by DNA methyltransferases (DNMTs), involves the addition of a methyl group to DNA, typically at cytosine residues in CpG dinucleotides.[1] In various diseases, particularly cancer, abnormal DNA methylation patterns are frequently observed, leading to the silencing of tumor suppressor genes and the activation of oncogenes.[1][3]

DNMT inhibitors are a class of therapeutic agents that counteract this aberrant methylation.[1] By inhibiting the activity of DNMTs, these compounds can lead to the demethylation of DNA and the reactivation of silenced genes, thereby restoring normal cellular function and inducing anti-tumor effects.[1][4] The primary mechanism of action for many DNMT inhibitors, especially nucleoside analogs like 5-azacytidine and decitabine, involves their incorporation into DNA during replication. This traps the DNMT enzyme, leading to its degradation and a subsequent reduction in overall DNA methylation.[1]

This document provides a generalized, step-by-step guide for the treatment of cells in culture with a DNMT inhibitor. While the specific compound Dnmt-IN-3 was requested, a comprehensive search of available scientific literature and databases did not yield specific protocols or quantitative data for this particular inhibitor. Therefore, the following protocols and data tables are presented as a general framework that can be adapted by researchers for novel or less-characterized DNMT inhibitors, using established compounds as examples.

Signaling Pathways Affected by DNMT Inhibition

DNMT inhibitors can influence a variety of cellular signaling pathways. By reactivating tumor suppressor genes, they can trigger apoptosis, inhibit cell proliferation, and enhance immune surveillance.[1] One of the key pathways affected is the Wnt signaling pathway, where inhibition of DNMT1 has been shown to reverse epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.

Experimental Protocols

The following protocols provide a detailed methodology for treating cultured cells with a generic DNMT inhibitor. It is crucial to optimize these protocols for your specific cell line and experimental goals.

Preparation of Reagents

a. DNMT Inhibitor Stock Solution:

-

Obtain the molecular weight (MW) of the DNMT inhibitor.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of the inhibitor in a suitable solvent (e.g., DMSO, sterile water).

-

Example Calculation: For a compound with a MW of 228.21 g/mol , dissolve 2.28 mg in 1 mL of solvent.

-

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended by the manufacturer.

b. Cell Culture Medium:

-

Prepare the appropriate complete cell culture medium for your cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

Cell Seeding

-

Culture cells to ~80% confluency in a T-75 flask.

-

Wash the cells with sterile Phosphate Buffered Saline (PBS).

-

Trypsinize the cells and resuspend them in complete medium.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into the appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period. The optimal seeding density should be determined empirically for each cell line.

Treatment of Cells with DNMT Inhibitor

-

Allow the cells to adhere and resume logarithmic growth overnight after seeding.

-

The next day, prepare fresh dilutions of the DNMT inhibitor from the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.

-

Remove the old medium from the cells and replace it with the medium containing the DNMT inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor, e.g., DMSO).

-

Incubate the cells for the desired treatment duration. The optimal treatment time can vary depending on the inhibitor and the cell line's doubling time, typically ranging from 24 to 96 hours. For nucleoside analog inhibitors, a longer treatment time covering at least one to two cell cycles is often necessary to ensure incorporation into the DNA.

Downstream Analysis

Following treatment, cells can be harvested for various downstream analyses to assess the effects of the DNMT inhibitor.

a. Cell Viability and Proliferation Assays:

-

MTT or WST-1 Assay: To determine the effect of the inhibitor on cell viability and to calculate the IC50 value (the concentration of an inhibitor where the response is reduced by half).

-

Clonogenic Assay: To assess the long-term effect of the inhibitor on the ability of single cells to form colonies.

b. DNA Methylation Analysis:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from treated and control cells.

-

Bisulfite Sequencing: Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged. This can be followed by PCR and sequencing of specific gene promoters or by next-generation sequencing for genome-wide analysis.

-

Methylation-Specific PCR (MSP): A quick method to assess the methylation status of specific CpG islands.

c. Gene Expression Analysis:

-

RNA Isolation: Isolate total RNA from treated and control cells.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the expression levels of specific genes, such as reactivated tumor suppressor genes.

-

RNA-Sequencing (RNA-Seq): For a comprehensive, genome-wide analysis of gene expression changes.

d. Protein Analysis:

-

Western Blotting: To detect changes in the protein levels of DNMTs or the products of re-expressed genes.

-

Immunocytochemistry: To visualize the localization and expression of specific proteins within the cells.

Experimental Workflow Diagram

Data Presentation

Quantitative data from experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: IC50 Values of Common DNMT Inhibitors in Various Cancer Cell Lines

This table provides example IC50 values for well-characterized DNMT inhibitors. Researchers should generate similar tables for their specific inhibitor and cell lines of interest.

| DNMT Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |

| 5-Azacytidine | HL-60 | Acute Promyelocytic Leukemia | 1.5 | 72 |

| Decitabine | A549 | Non-Small Cell Lung Cancer | 0.2 | 96 |

| Zebularine | T24 | Bladder Cancer | 100 | 72 |

| Guadecitabine (SGI-110) | HCT116 | Colorectal Cancer | 0.3 | 72 |

Note: The IC50 values can vary significantly between different cell lines and experimental conditions.

Table 2: Example qRT-PCR Data for Tumor Suppressor Gene Reactivation

This table illustrates how to present gene expression data following treatment with a DNMT inhibitor.

| Gene | Treatment Group | Fold Change (vs. Vehicle Control) | P-value |

| CDKN2A (p16) | Vehicle Control | 1.0 | - |

| DNMT Inhibitor (1 µM) | 5.2 | <0.01 | |

| DNMT Inhibitor (5 µM) | 12.8 | <0.001 | |

| MLH1 | Vehicle Control | 1.0 | - |

| DNMT Inhibitor (1 µM) | 3.1 | <0.05 | |

| DNMT Inhibitor (5 µM) | 8.7 | <0.01 |

Conclusion

This document provides a comprehensive, though general, guide for researchers and scientists working with DNMT inhibitors. While specific details for "this compound" were not available, the outlined protocols, data presentation formats, and visualizations offer a robust framework for initiating and conducting experiments with any DNMT inhibitor. It is imperative for researchers to empirically determine the optimal experimental conditions, such as concentration and treatment duration, for their specific compound and cellular model to ensure reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. ccr.cancer.gov [ccr.cancer.gov]

- 3. Knockdown of DNA methyltransferase 3a alters gene expression and inhibits function of embryonic cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Important Role for DNMT3A-Mediated DNA Methylation in Cardiomyocyte Metabolism and Contractility - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing DNMT1-IN-3 in Gene Expression Regulation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DNMT1-IN-3, a potent and selective inhibitor of DNA Methyltransferase 1 (DNMT1), to investigate the regulation of gene expression. The provided protocols and data will enable researchers to effectively design and execute experiments to explore the epigenetic mechanisms governed by DNMT1.

Introduction to DNMT1-IN-3

DNMT1 is a crucial enzyme responsible for maintaining DNA methylation patterns following DNA replication, a key epigenetic mark associated with gene silencing.[1][2] Dysregulation of DNMT1 activity is implicated in various diseases, including cancer.[1] DNMT1-IN-3 is a small molecule inhibitor that specifically targets DNMT1.[3] It acts by binding to the S-adenosyl-l-methionine (SAM) binding site of DNMT1, thereby preventing the transfer of methyl groups to DNA.[2][3] This inhibition leads to the demethylation of DNA, which can result in the re-expression of silenced genes, such as tumor suppressor genes.[1][2]

Applications in Research

-

Studying the role of DNMT1 in disease: Investigate the impact of DNMT1 inhibition on the proliferation, apoptosis, and cell cycle of cancer cells and other disease models.

-

Identifying novel therapeutic targets: Screen for genes and pathways that are regulated by DNMT1-mediated methylation to uncover new targets for drug development.

-

Validating the epigenetic regulation of specific genes: Confirm the role of DNA methylation in the silencing of particular genes of interest.

-

Elucidating signaling pathways: Explore the downstream signaling cascades affected by the reactivation of genes following DNMT1 inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity and effects of DNMT1-IN-3 on various cell lines.

Table 1: In Vitro Inhibitory Activity of DNMT1-IN-3

| Parameter | Value | Reference |

| IC₅₀ (DNMT1) | 0.777 µM | [3] |

| K_d_ (DNMT1) | 0.183 µM | [3] |

Table 2: Anti-proliferative Activity of DNMT1-IN-3 (48-hour treatment)

| Cell Line | IC₅₀ (µM) | Reference |

| K562 (Human chronic myelogenous leukemia) | 43.89 | [3] |

| A2780 (Human ovarian cancer) | 78.88 | [3] |

| HeLa (Human cervical cancer) | 96.83 | [3] |

| SiHa (Human cervical cancer) | 58.55 | [3] |

Table 3: Effect of DNMT1-IN-3 on K562 Cell Cycle and Apoptosis (48-hour treatment)

| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | Apoptotic Rate (%) | Reference |

| 0 (Control) | 30.58 | ~Baseline | [3] |

| 20 | Not specified | 7.06 | [3] |

| 40 | Not specified | 6.00 | [3] |

| 60 | 61.74 | 81.52 | [3] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of DNMT1-IN-3, a typical experimental workflow for its use, and a key signaling pathway affected by its activity.

Caption: Mechanism of DNMT1-IN-3 action.

Caption: Experimental workflow for studying gene expression.

Caption: Wnt/β-catenin signaling pathway modulation.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with DNMT1-IN-3

-

Cell Seeding:

-